molecular formula C20H20N2O4 B4657655 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

Cat. No.: B4657655
M. Wt: 352.4 g/mol
InChI Key: DONBNQVPDLYSOP-UHFFFAOYSA-N
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Description

2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a benzoxazine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-2-methylpropanoyl bromide, which is then reacted with a suitable amine to form the corresponding amide . The reaction conditions often require low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(2-methylpropanoyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13(2)19(24)22-15-10-6-7-11-17(15)26-20(25)16(22)12-18(23)21-14-8-4-3-5-9-14/h3-11,13,16H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONBNQVPDLYSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(C(=O)OC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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